2,4-Difluororesorcinol

Vue d'ensemble

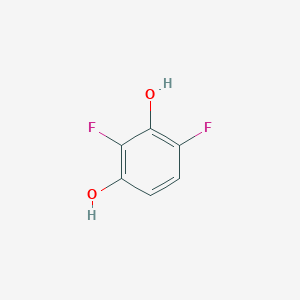

Description

Il s'agit d'un composé chimique avec la formule moléculaire C6H4F2O2 et une masse moléculaire de 146,09 g/mol . Ce composé est caractérisé par la présence de deux atomes de fluor aux positions 2 et 4 du cycle benzénique, ainsi que de deux groupes hydroxyle aux positions 1 et 3.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 2,4-difluororésorcinol implique généralement la fluoration du résorcinol. Une méthode courante est la fluoration directe du résorcinol à l'aide d'agents fluorants tels que le trifluorure de diéthylaminosulfur (DAST) ou le tétrafluorure de soufre (SF4) dans des conditions contrôlées . La réaction est généralement effectuée dans un solvant inerte comme le dichlorométhane à basse température afin d'éviter la surfluoration et d'obtenir une substitution sélective aux positions souhaitées.

Méthodes de Production Industrielle : Dans un contexte industriel, la production de 2,4-difluororésorcinol peut impliquer un processus en plusieurs étapes à partir de précurseurs facilement disponibles. Le processus peut inclure des étapes telles que la nitration, la réduction et la fluoration, suivies d'une purification par recristallisation ou distillation .

Analyse Des Réactions Chimiques

Types de Réactions : Le 2,4-difluororésorcinol subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.

Réduction : Le composé peut être réduit pour former des dérivés dihydroxy.

Substitution : Les atomes de fluor peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.

Réactifs et Conditions Communes :

Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.

Réduction : Réactifs comme le borohydrure de sodium (NaBH4) ou l'hydrure d'aluminium et de lithium (LiAlH4).

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3).

Principaux Produits :

Oxydation : Formation de difluoroquinones.

Réduction : Formation de dérivés de dihydroxybenzène.

Substitution : Formation de dérivés substitués du résorcinol.

Applications De Recherche Scientifique

Fluorescent Dye Precursor

One of the primary applications of 2,4-Difluororesorcinol is as a precursor for synthesizing fluorescent dyes. It is utilized in the preparation of various fluorophores such as fluorescein, coumarin, and resorufin analogs. These compounds are essential in biological assays due to their fluorescent properties, allowing for sensitive detection methods.

Case Study: Synthesis of Fluorescent Probes

A notable study involved the synthesis of novel fluorinated fluoresceins using DFR as a starting material. The resulting compounds demonstrated enhanced fluorescence properties suitable for imaging applications in live cells . This application underscores DFR's role in developing tools for biological research.

Enzyme Activity Monitoring

DFR has been employed in assays to monitor enzyme activity, particularly in the context of reactive oxygen species (ROS) detection. Its derivatives can be used to create sensitive probes that react with ROS, facilitating the measurement of enzyme activities related to oxidative stress.

Application Example

In a study examining enzyme-linked immunosorbent assays (ELISAs), DFR derivatives were shown to effectively detect hydrogen peroxide levels through fluorescence emission . This method is crucial for assessing physiological functions and monitoring exposure to harmful substances.

Drug Discovery and Development

The compound's ability to act as a building block in drug discovery has been highlighted in several studies. DFR serves as a scaffold for designing new pharmacophores with potential therapeutic effects.

Case Study: Kinetic Target-Guided Synthesis

Research utilizing DFR has demonstrated its effectiveness in kinetic target-guided synthesis (KTGS), where it aids in assembling biologically active ligands through covalent bonding strategies . This approach has led to the identification of novel compounds with promising biological activities across various therapeutic areas.

Material Science Applications

In materials science, DFR is investigated for its potential use in creating advanced materials with unique optical properties. Its incorporation into polymer matrices can enhance the photophysical characteristics of materials used in electronics and photonics.

Data Table: Optical Properties Comparison

| Compound | Absorption Max (nm) | Emission Max (nm) | Applications |

|---|---|---|---|

| This compound | 337 | 450 | Fluorescent probes |

| Fluorescein | 494 | 520 | Biological imaging |

| Coumarin | 330 | 455 | Laser dyes |

Mécanisme D'action

The mechanism of action of 2,4-difluororesorcinol is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry . The hydroxyl groups allow for the formation of strong hydrogen bonds with target proteins, potentially leading to inhibition or modulation of enzymatic activity .

Comparaison Avec Des Composés Similaires

Resorcinol: The parent compound with hydroxyl groups at the 1 and 3 positions but without fluorine atoms.

2,4-Dichlororesorcinol: A chlorinated analog with chlorine atoms instead of fluorine.

2,4-Dibromoresorcinol: A brominated analog with bromine atoms instead of fluorine.

Uniqueness: 2,4-Difluororesorcinol is unique due to the presence of fluorine atoms, which impart distinct properties such as increased electronegativity, metabolic stability, and lipophilicity compared to its chlorinated and brominated analogs . These properties make it particularly useful in applications requiring enhanced chemical and biological stability.

Activité Biologique

2,4-Difluororesorcinol (DFR) is a fluorinated derivative of resorcinol, characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique biological activity and potential applications in drug development and diagnostic assays.

- Molecular Formula : C_6H_4F_2O_2

- Molecular Weight : 162.09 g/mol

- CAS Number : 195136-71-1

Biological Activity

This compound exhibits a range of biological activities that make it a valuable compound for research and application:

Antimicrobial Activity

Research indicates that DFR demonstrates significant antimicrobial properties. In studies involving various bacterial strains, DFR showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antioxidant Properties

DFR has been shown to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicated that DFR effectively scavenges free radicals.

| Concentration (µg/mL) | % Radical Scavenging Activity |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 80% |

The biological activity of DFR can be attributed to its ability to modulate various cellular pathways. Studies have demonstrated that it can influence the expression of genes associated with apoptosis and inflammation. Specifically, DFR has been shown to activate the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study conducted by Sun et al. (2020) evaluated the antimicrobial efficacy of DFR in a clinical setting. The compound was tested against multi-drug resistant strains of bacteria isolated from infected patients. Results indicated that DFR not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Antioxidant Activity in Neuronal Cells

In another investigation, DFR was tested for its neuroprotective effects in neuronal cell lines exposed to oxidative stress. The results showed that DFR treatment significantly reduced cell death and improved cell viability compared to untreated controls. This suggests potential applications in neurodegenerative disease therapies.

Applications in Drug Development

Given its biological activities, DFR is being explored as a scaffold for developing new pharmaceuticals. Its ability to act as a fluorinated building block allows for the synthesis of novel compounds with enhanced pharmacological properties.

Propriétés

IUPAC Name |

2,4-difluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNBFQFUGXNAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445607 | |

| Record name | 2,4-DIFLUORORESORCINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195136-71-1 | |

| Record name | 2,4-DIFLUORORESORCINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of 2,4-difluororesorcinol in the synthesis of fluorinated fluoresceins, and how does its incorporation impact the properties of the resulting dyes?

A1: this compound is a key precursor in the synthesis of fluorinated fluoresceins, also known as Oregon Green dyes []. It reacts with phthalic anhydride or its derivatives to form the fluorinated fluorescein molecule. The incorporation of fluorine atoms into the fluorescein structure, facilitated by using this compound, leads to several improved properties compared to non-fluorinated fluorescein:

- Enhanced photostability: Fluorinated fluoresceins exhibit higher photostability [], meaning they are less prone to degradation when exposed to light, making them more suitable for imaging applications.

- Lower pKa values: The pKa values of fluorinated fluoresceins are lower (3.3-6.1) than that of fluorescein (6.5) []. This means they ionize at a lower pH, which is beneficial for biological applications where maintaining a physiological pH is crucial.

- High quantum yields: Some fluorinated fluoresceins demonstrate very high quantum yields (0.85-0.97) []. A high quantum yield indicates that the molecule efficiently converts absorbed light into emitted fluorescence, resulting in a brighter signal.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.